N~2~-(2,4-dichlorophenyl)-N~1~-(4-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide
Overview
Description
N~2~-(2,4-dichlorophenyl)-N~1~-(4-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as DCMG, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DCMG is a member of the glycine receptor antagonists family and has been shown to have promising results in the treatment of various neurological disorders.
Mechanism of Action
DCMG acts as a glycine receptor antagonist, which is a type of inhibitory neurotransmitter receptor in the central nervous system. By blocking the glycine receptors, DCMG increases the activity of excitatory neurotransmitters, leading to a reduction in seizures and pain.
Biochemical and Physiological Effects:
DCMG has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the release of glutamate, an excitatory neurotransmitter, and increase the release of GABA, an inhibitory neurotransmitter. Additionally, DCMG has been shown to reduce the activity of voltage-gated calcium channels, which are involved in the release of neurotransmitters.
Advantages and Limitations for Lab Experiments
One of the advantages of DCMG is its high potency, which allows for lower doses to be used in lab experiments. Additionally, DCMG has a high affinity for glycine receptors, making it a selective antagonist. However, one limitation of DCMG is its poor solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the research of DCMG. One potential direction is the investigation of its effects on other neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, the development of more soluble forms of DCMG could improve its effectiveness in lab experiments. Finally, the investigation of the long-term effects of DCMG on the central nervous system could provide valuable insights into its potential as a therapeutic agent.
In conclusion, DCMG is a promising compound with potential therapeutic applications in various neurological disorders. Its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments have been extensively studied. Future research directions include investigating its effects on other neurological disorders and developing more soluble forms of the compound.
Scientific Research Applications
DCMG has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, chronic pain, and anxiety. It has been shown to be effective in reducing seizures and neuropathic pain in animal models. Additionally, DCMG has been shown to have anxiolytic effects in animal models, making it a potential treatment for anxiety disorders.
properties
IUPAC Name |
2-(2,4-dichloro-N-methylsulfonylanilino)-N-(4-ethylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O3S/c1-3-12-4-7-14(8-5-12)20-17(22)11-21(25(2,23)24)16-9-6-13(18)10-15(16)19/h4-10H,3,11H2,1-2H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEWNNHUWKGTAGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN(C2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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